molecular formula C14H20N2S B1441270 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane CAS No. 710268-50-1

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane

Cat. No. B1441270
CAS RN: 710268-50-1
M. Wt: 248.39 g/mol
InChI Key: YZPZCDOJDXFOCJ-UHFFFAOYSA-N
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Description

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a compound with the CAS Number: 710268-50-1 and a molecular weight of 248.39 .


Synthesis Analysis

The compound was synthesized as part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .


Molecular Structure Analysis

The linear formula of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is C14H20N2S . The Inchi Code is 1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 .


Physical And Chemical Properties Analysis

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a solid substance with a melting point of 76 - 77 degrees Celsius .

Scientific Research Applications

Anti-Ulcer Activity

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane: and its derivatives have been investigated for their potential as anti-ulcer agents. Research indicates that these compounds exhibit anti-ulcer activity comparable to omeprazole, a well-known medication used to treat ulcer-related conditions . The synthesis of these compounds involves a one-pot three-component condensation process, which has been shown to be effective in producing substances with the desired pharmacological properties .

Synthesis Methodology

The synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane derivatives is achieved through a method involving commercially available amines and thioglycolic acid in toluene under reflux. This process utilizes a Dean–Stark trap to remove water, which is crucial for the condensation reaction . The method’s efficiency in creating a variety of derivatives highlights its importance in industrial applications.

Chemical Properties

The chemical properties of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane derivatives are significant for their potential use in medicinal chemistry. These compounds are synthesized as yellow oily liquids, indicating their organic nature and potential solubility in pharmaceutical formulations .

Industrial Use

While specific industrial uses of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane are not extensively documented, the compound’s role in the synthesis of anti-ulcer agents suggests its value in pharmaceutical manufacturing. The ability to create effective anti-ulcer medications from this compound could have significant implications for the healthcare industry .

Safety and Regulations

The safety and handling of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane are governed by standard chemical safety protocols. As with any chemical compound, appropriate measures must be taken to ensure safe usage and compliance with regulatory standards .

Pharmacological Research

The pharmacological research surrounding 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is primarily focused on its anti-ulcer activity. The exploration of its effects and mechanisms offers valuable insights into the development of new therapeutic agents .

Safety And Hazards

The safety information available indicates that the compound has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The compound was investigated for its activity as a new anti-ulcer agent . It was found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that it could be further explored for its potential in the treatment of ulcers.

properties

IUPAC Name

8-benzyl-1-thia-4,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPZCDOJDXFOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NCCS2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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